molecular formula C25H20N2O5S3 B11176306 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B11176306
M. Wt: 524.6 g/mol
InChI Key: KULOKEIMMDFYCV-UHFFFAOYSA-N
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Description

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves multiple steps, including the formation of the quinoline and isoindole moieties. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of sulfur-containing reagents to introduce the thioxo group and various organic solvents to control the reaction environment .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce derivatives with modified sulfur-containing groups .

Scientific Research Applications

2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2O5S3

Molecular Weight

524.6 g/mol

IUPAC Name

[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C25H20N2O5S3/c1-13-8-9-17-16(10-13)20-21(34-35-24(20)33)25(2,3)27(17)18(28)12-32-19(29)11-26-22(30)14-6-4-5-7-15(14)23(26)31/h4-10H,11-12H2,1-3H3

InChI Key

KULOKEIMMDFYCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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